2-Bromo-5-fluoro-3-nitropyridine

Descripción

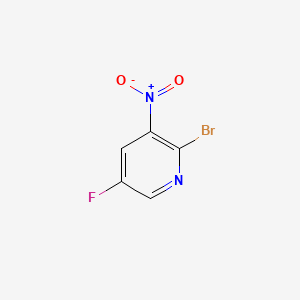

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFDIIHIXNIWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609830 | |

| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652160-72-0 | |

| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Halogenated Nitropyridines in Synthetic Chemistry

Halogenated nitropyridines are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their inherent reactivity and utility as synthetic intermediates. pipzine-chem.compipzine-chem.com The presence of both a halogen atom and a nitro group on the pyridine (B92270) ring creates a unique electronic environment that facilitates a variety of chemical transformations. pipzine-chem.com

The nitro group, being a strong electron-withdrawing group, decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. pipzine-chem.compipzine-chem.com This is a key feature that allows for the introduction of various nucleophiles onto the pyridine core. The halogen atom, typically bromine or chlorine, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. pipzine-chem.combrainly.com This reactivity allows for the regioselective introduction of a wide range of functional groups.

Furthermore, the bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds and the construction of complex molecular skeletons. pipzine-chem.comchemicalbook.com The nitro group itself can be readily reduced to an amino group, which can then be further functionalized, opening up a plethora of synthetic possibilities. pipzine-chem.com This versatility makes halogenated nitropyridines valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials with special optoelectronic properties. pipzine-chem.compipzine-chem.com The strategic placement of halogens on the pyridine ring can also influence the physical and chemical properties of the final products, including their pharmacological activity and metabolic stability. pipzine-chem.comnih.gov

An Overview of 2 Bromo 5 Fluoro 3 Nitropyridine As a Key Building Block

2-Bromo-5-fluoro-3-nitropyridine (CAS No. 652160-72-0) is a light yellow crystalline powder that has become a highly valued intermediate in the pharmaceutical and chemical industries. innospk.com Its molecular structure, featuring a bromine atom at the 2-position, a fluorine atom at the 5-position, and a nitro group at the 3-position of the pyridine (B92270) ring, provides a unique combination of reactive sites. pipzine-chem.cominnospk.com

The presence of the fluorine atom is particularly noteworthy. Fluorine is the most electronegative element, and its incorporation into organic molecules can significantly alter their properties. brainly.comnih.gov In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity of a drug molecule. pipzine-chem.cominnospk.com The fluorine atom in this compound further activates the pyridine ring for nucleophilic substitution. pipzine-chem.com

The bromine atom at the 2-position is susceptible to displacement by various nucleophiles and can participate in a range of cross-coupling reactions. pipzine-chem.com The nitro group at the 3-position not only activates the ring but can also be transformed into other functional groups, most commonly an amine, providing a handle for further synthetic diversification. pipzine-chem.com This trifunctional nature of this compound makes it an exceptionally versatile building block for constructing complex, highly substituted pyridine derivatives.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂BrFN₂O₂ innospk.com |

| Molecular Weight | 220.98 g/mol innospk.comnih.gov |

| Appearance | Light yellow powder innospk.com |

| Purity | ≥98.0% innospk.com |

| Boiling Point | 227.3±35.0 °C at 760 mmHg innospk.com |

| Density | 1.9±0.1 g/cm³ innospk.com |

| Flash Point | 91.2±25.9 °C innospk.com |

| Refractive Index | 1.586 innospk.com |

| Solubility | Good solubility in dichloromethane (B109758) and chloroform; poor solubility in water. pipzine-chem.com |

The Scope and Objectives of Research on 2 Bromo 5 Fluoro 3 Nitropyridine

Established Synthetic Pathways

The synthesis of this compound can be achieved through several reliable and well-documented routes, primarily involving the strategic modification of pyridine precursors.

Synthesis via Phosphorus(V) Oxybromide and N,N-Dimethylformamide from 5-fluoro-3-nitropyridin-2-one

A robust method for introducing a bromine atom at the 2-position of a pyridine ring involves the conversion of a 2-pyridone (or its tautomer, a 2-hydroxypyridine) using a strong brominating agent. An analogous transformation has been demonstrated in the synthesis of 2-bromo-5-methyl-3-nitropyridine (B1280105) from 2-hydroxy-5-methyl-3-nitropyridine. chemicalbook.com This reaction employs phosphorus(V) oxybromide (POBr₃) in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com

The process involves the addition of POBr₃ to the 5-fluoro-3-nitropyridin-2-one precursor, typically at a reduced temperature initially, followed by heating to drive the reaction to completion. chemicalbook.com The reaction mixture is then quenched in ice water, causing the product to precipitate, which can be collected by filtration. chemicalbook.com This method has been reported to produce high yields for similar substrates. chemicalbook.com

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-hydroxy-5-methyl-3-nitropyridine | chemicalbook.com |

| Reagent | Phosphorus(V) oxybromide (POBr₃) | chemicalbook.com |

| Solvent | N,N-Dimethylformamide (DMF) | chemicalbook.com |

| Temperature | 0°C to 80°C | chemicalbook.com |

| Reaction Time | 12 hours | chemicalbook.com |

| Yield | 86% | chemicalbook.com |

Bromination Techniques on Precursor Pyridine Derivatives

Direct bromination and functional group manipulation of aminopyridines represent key strategies for synthesizing brominated pyridines.

The direct electrophilic bromination of pyridine rings is often challenging due to the ring's electron-deficient nature, a characteristic that is further intensified by the presence of electron-withdrawing groups like nitro and fluoro substituents. Attempting to brominate a precursor such as 5-fluoro-3-nitropyridine directly requires harsh conditions. These reactions may employ reagents like liquid bromine or N-bromosuccinimide (NBS), often at elevated temperatures. For highly deactivated systems, even more potent conditions, such as the use of fuming sulfuric acid (oleum), may be necessary to facilitate the electrophilic attack of bromine.

A more controlled and widely used method for introducing a bromine atom onto a pyridine ring is the Sandmeyer reaction. This process begins with a precursor such as 2-amino-5-fluoro-3-nitropyridine. The amino group is first converted into a diazonium salt by treating it with a nitrite (B80452) source, like sodium nitrite, in the presence of a strong acid such as hydrobromic acid (HBr) at low temperatures.

The resulting diazonium salt is typically unstable and is used in situ. Its subsequent decomposition, catalyzed by a copper(I) salt like copper(I) bromide (CuBr), releases nitrogen gas and installs the bromine atom at the 2-position, yielding the final product, this compound. This method is advantageous for its high regioselectivity.

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1. Diazotization | Conversion of the primary aromatic amine to a diazonium salt. | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | |

| 2. Bromination | Decomposition of the diazonium salt to form the bromo-pyridine. | Copper(I) Bromide (CuBr) |

Alternative and Emerging Synthetic Strategies

Modern synthetic chemistry continues to evolve, offering more flexible and efficient routes to complex molecules through the strategic manipulation of functional groups.

Functional Group Transformations for Introducing Bromo and Nitro Groups

An alternative to modifying a pre-functionalized pyridine ring is to build the target molecule through a sequence of functional group transformations on a simpler pyridine core. A plausible pathway could commence with 2-amino-5-fluoropyridine (B1271945). researchgate.netchemicalbook.com This approach involves the sequential introduction of the nitro and bromo groups.

One such strategy would be the nitration of an aminopyridine derivative. The nitration of substituted aminopyridines, for instance, has been well-documented. The nitration of 2-aminopyridine (B139424) itself typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.org For a substrate like 2-amino-5-bromopyridine, nitration with nitric acid in sulfuric acid successfully introduces a nitro group at the 3-position. orgsyn.org Following this logic, 2-amino-5-fluoropyridine could first be brominated and then nitrated, or nitrated and then subjected to a Sandmeyer reaction to replace the amino group with a bromo group, showcasing the flexibility of functional group interconversion in achieving the final product. innospk.comgoogle.com This strategic planning allows for the circumvention of challenges associated with direct halogenation on deactivated rings.

An in-depth examination of the chemical compound this compound reveals its significance as a crucial intermediate in the pharmaceutical industry. innospk.com This article focuses exclusively on the synthetic methodologies, comparative analysis of production routes, and the purification techniques pertinent to this compound.

Applications of 2 Bromo 5 Fluoro 3 Nitropyridine and Its Derivatives

Pharmaceutical Chemistry

The structural complexity and reactivity of 2-Bromo-5-fluoro-3-nitropyridine make it a prized component in the synthesis of novel therapeutic agents. Its application in pharmaceutical chemistry is multifaceted, ranging from its use as a foundational intermediate to its role in the creation of highly specific enzyme inhibitors.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial pharmaceutical intermediate, a compound that acts as a stepping stone in the multi-step synthesis of active pharmaceutical ingredients (APIs). vivanacl.cominnospk.com The strategic placement of its functional groups—bromine, fluorine, and a nitro group—provides chemists with multiple reactive sites to build more complex molecules. innospk.com This structural versatility allows for precise chemical modifications, which are essential for tailoring compounds to interact with specific biological targets. innospk.com

The presence of a fluorine atom at the 5-position is particularly noteworthy. Fluorine-containing compounds are highly valued in drug development for their ability to improve key pharmacological properties such as metabolic stability and bioavailability. innospk.com The bromine atom can readily participate in cross-coupling reactions, a common and powerful tool in organic synthesis, while the nitro group can be reduced to an amine, opening up further pathways for creating a diverse array of derivatives. vivanacl.com This adaptability makes this compound a high-demand precursor for advanced pharmaceutical compounds. vivanacl.com

Synthesis of Bioactive Compounds

The unique chemical architecture of this compound is leveraged for the synthesis of various bioactive compounds. vivanacl.cominnospk.com It is a key starting material for constructing new drug molecules, particularly in the development of treatments for a range of conditions, from cancers to neurological disorders. innospk.com For instance, it is utilized as a precursor for creating fluorinated drugs designed to target specific diseases. innospk.com

In the field of oncology, derivatives of this compound are explored for their potential as anti-tumor agents. innospk.com The ability to introduce different functional groups through reactions at its various active sites allows for the synthesis of compounds with specific biological activities, aiming for high efficacy and low toxicity. sigmaaldrich.com

Development of Enzyme Inhibitors (e.g., PRMT5 inhibitors)

Enzyme inhibitors are a critical class of drugs that function by blocking the activity of enzymes involved in disease processes. While direct public evidence linking this compound to the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors is limited, the development of this class of anti-cancer agents highlights the importance of versatile chemical building blocks. nih.gov PRMT5 inhibitors are a newer class of antineoplastic agents that have shown promising results in clinical trials for various cancers. nih.gov

Related nitropyridine compounds have been successfully used as reagents in the synthesis of potent inhibitors for other enzymes, such as TIE-2 and VEGFR-2 tyrosine kinase receptors, which are crucial in cancer treatment. chemicalbook.com The chemical properties of this compound, with its multiple points for modification, make it a suitable candidate for the synthesis of a variety of enzyme inhibitors, contributing to the broader efforts in drug discovery.

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The goal is to identify which parts of a molecule are essential for its therapeutic effects. For pyridine (B92270) derivatives, the type, number, and position of substituents can dramatically affect their antiproliferative activity.

Agrochemical Development

The applications of this compound extend beyond pharmaceuticals into the realm of agrochemical development. Its chemical reactivity is harnessed to produce a new generation of products aimed at protecting crops and improving agricultural yields. vivanacl.comsigmaaldrich.com

Use in Herbicides, Fungicides, and Insecticides

This compound is used as a raw material or intermediate in the synthesis of modern herbicides, fungicides, and insecticides. vivanacl.comsigmaaldrich.com The development of high-efficiency, low-toxicity, and environmentally friendly pesticides is a major trend in the agrochemical industry. The unique chemical properties of this compound allow for the creation of derived pesticide products with excellent insecticidal, bactericidal, or herbicidal activities. sigmaaldrich.com

The structural characteristics of molecules derived from this intermediate can be designed to enhance their interaction with specific enzymes or receptors in target pests, weeds, or pathogens. This selectivity helps to improve the biological activity of the agrochemical while reducing its impact on non-target organisms, aligning with the goals of sustainable agriculture. sigmaaldrich.com

Targeting Specific Biological Pathways in Pests

The unique chemical architecture of this compound and its derivatives makes them valuable in the development of modern agrochemicals. Their structure allows for the creation of pesticide molecules designed to interact with specific biological pathways in pests. This targeted approach enhances the efficacy and selectivity of the pesticide, focusing its action on particular enzymes or receptors within the target organism. pipzine-chem.com

This specificity is a key factor in developing pesticides with improved biological activity. By targeting unique pathways in pests, the resulting agrochemicals can be highly effective while minimizing harm to non-target organisms, which aligns with the development of greener and more environmentally friendly pesticides. pipzine-chem.com The incorporation of this compound as an intermediate allows for the synthesis of pesticides with high insecticidal, bactericidal, or herbicidal properties. pipzine-chem.com

Research into related nitropyridine compounds further supports this application. For example, derivatives have been synthesized and evaluated for their insecticidal activities against common pests. The strategic placement of bromo and nitro groups on the pyridine ring, as seen in 2-bromo-5-nitropyridine, is crucial for this activity.

Material Science Applications

The field of material science has found a versatile component in this compound. pipzine-chem.com Its distinct combination of functional groups—a bromine atom, a fluorine atom, and a nitro group—on a pyridine ring allows for its integration into a variety of advanced materials. The reactivity of these groups provides pathways for polymerization and functionalization, making it a valuable building block for materials with tailored properties. nbinno.com

Synthesis of Advanced Materials with Specialized Properties

This compound serves as a precursor in the synthesis of specialized polymers and other advanced materials. nbinno.com The presence of the bromine atom, for instance, allows for participation in cross-coupling reactions, a fundamental technique in polymer chemistry for creating complex macromolecular structures. innospk.com The nitro group can be chemically modified, and the fluorine atom can impart desirable properties such as thermal stability and chemical resistance to the final material. While direct studies on polymers from this specific compound are not detailed, the utility of pyridine derivatives in polymer chemistry is well-established. nbinno.com

Electronic and Optical Material Precursors

This compound is also identified as a raw material for electronic chemicals. vivanacl.com The inherent properties of the substituted pyridine ring are relevant to the development of materials with specific electronic and optical characteristics. The refractive index of this compound has been noted as a relevant characteristic for applications in analytical chemistry, which can extend to optical material properties. innospk.com Pyridine-based compounds are known to be used in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic components. The specific electronic properties endowed by the bromo, fluoro, and nitro substituents make this compound a candidate for investigation as a precursor in these advanced applications.

Organic Synthesis and Building Block Utility

In the realm of organic chemistry, this compound is highly valued as a versatile building block. pipzine-chem.com Its utility stems from the predictable reactivity of its functional groups, which allows chemists to introduce further molecular complexity in a controlled manner. innospk.com The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring for certain reactions, while the bromine atom provides a reactive site for others, such as cross-coupling. pipzine-chem.cominnospk.com

Precursor for Heterocyclic Compounds

As a substituted pyridine, this compound is an ideal precursor for the synthesis of a wide array of other heterocyclic compounds. The bromine atom at the 2-position can be readily displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nbinno.com Furthermore, the nitro group at the 3-position can be reduced to an amine, which then serves as a handle for constructing fused ring systems or for further functionalization. nbinno.cominnospk.com This versatility allows for the creation of more complex pyridine derivatives as well as other heterocyclic structures like pyrimidines and quinolines. nbinno.com

Intermediate in the Synthesis of Complex Organic Molecules

The compound's primary and most significant role is as a key intermediate in the multi-step synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). innospk.com The strategic arrangement of its functional groups offers chemists flexibility in designing synthetic pathways. innospk.com For example, the synthesis of complex pharmaceutical compounds often involves sequential reactions where each functional group of an intermediate like this compound is manipulated in a specific order. rsc.org The fluorine atom is particularly prized in drug development for its ability to enhance metabolic stability and bioavailability. innospk.com This makes this compound a crucial starting point for creating advanced, fluorinated drugs. innospk.com

Emerging Applications and Future Research Directions

The strategic placement of bromo, fluoro, and nitro functionalities on the pyridine ring makes this compound a highly reactive and versatile building block. This has led to its increasing use in cutting-edge research, moving beyond its role as a simple intermediate to becoming a key component in the synthesis of complex, high-value molecules. Emerging applications are primarily concentrated in medicinal chemistry, with significant potential in materials science and agrochemicals.

Future research is poised to expand on these foundations, exploring novel molecular architectures and applications. The compound's unique electronic and reactive properties will likely be exploited to develop next-generation pharmaceuticals, advanced organic electronic materials, and more effective agricultural products.

Detailed Research Findings

Recent studies and patent literature highlight the use of this compound in the synthesis of innovative therapeutic agents. Its derivatives are being investigated for their potential to treat a range of diseases, from cancer to viral infections.

One notable area of research is in the development of kinase inhibitors for treating hyperproliferative disorders like cancer. A patent application describes a multi-step synthesis where this compound is a key starting material. googleapis.com The nitro group is first reduced to an amine, which then serves as a handle for constructing more complex heterocyclic systems designed to inhibit p21-activated kinases (PAKs). googleapis.com These enzymes are crucial in cell proliferation and survival, making them a key target in oncology.

In the field of antiviral drug discovery, the compound has been identified as a precursor for novel agents. Research has demonstrated its use in synthesizing 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine via the Bartoli indole (B1671886) synthesis. thieme-connect.de This resulting pyrrolopyridine derivative is a crucial intermediate for a new class of potential anti-HIV drugs. thieme-connect.de Furthermore, patents have cited this compound in the context of creating prodrugs of piperazine (B1678402) and substituted piperidine (B6355638) antiviral agents, indicating its role in developing treatments for viral diseases like HIV. google.comgoogle.com

The following table summarizes specific research findings on derivatives synthesized from this compound:

Beyond medicine, this compound is emerging as a valuable building block in materials science. pipzine-chem.com There is growing interest in using it to synthesize materials with special photoelectric properties, such as those used in Organic Light-Emitting Diodes (OLEDs) and solar cells. pipzine-chem.compipzine-chem.com The introduction of the fluorinated nitropyridine core into larger molecular structures could enhance charge transport and luminous efficiency. pipzine-chem.com

In agrochemistry, the development of high-efficiency, low-toxicity pesticides is a priority. guidechem.com this compound serves as a raw material for creating new herbicides, pesticides, and insecticides. smolecule.com Its derivatives can be designed to interact specifically with biological targets in pests, increasing potency while potentially reducing environmental impact. guidechem.comsmolecule.com

Future Research Directions

The future for this compound and its derivatives is rich with possibility. Key research trajectories will likely include:

Expansion of Kinase Inhibitor Libraries: Building on the success with PAK inhibitors, future work will likely involve using the this compound scaffold to create extensive libraries of derivatives targeting other kinases implicated in various cancers and inflammatory diseases.

Development of Novel Antiviral and Antimicrobial Agents: The utility of the pyrrolopyridine intermediate suggests that a broader range of antiviral compounds can be developed. Furthermore, the core structure could be adapted to target bacterial or fungal pathogens, addressing the growing challenge of antimicrobial resistance.

Advanced Organic Electronic Materials: A significant area for future research will be the systematic synthesis and characterization of polymers and small molecules derived from this compound for use in flexible displays, lighting, and photovoltaic applications. pipzine-chem.com Research will likely focus on tuning the electronic properties of these materials by modifying the substituents on the pyridine ring.

Next-Generation Agrochemicals: Future efforts in agrochemical research will aim to leverage the unique properties of the fluorinated pyridine structure to design pesticides with novel modes of action. This could lead to products that can overcome existing resistance in weeds and insects and exhibit improved environmental degradation profiles.

Advanced Research Techniques and Methodologies Applied to 2 Bromo 5 Fluoro 3 Nitropyridine

Computational Chemistry and Theoretical Studies

Transition-State Analysis and Activation Energies

For related halonitropyridines, DFT calculations are employed to model the reaction pathway of a nucleophile attacking the pyridine (B92270) ring. This involves locating the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy (Ea) of the reaction.

Key Computational Findings for Analogous Systems:

Reaction Coordinate: The reaction typically proceeds via a two-step addition-elimination mechanism. The first step, the formation of a Meisenheimer complex, is often the rate-determining step. masterorganicchemistry.com

Activation Energy: The activation energy is influenced by the nature of the leaving group (halogen) and the position of the electron-withdrawing nitro group. In many cases of nucleophilic aromatic substitution on electron-poor aromatic rings, the C-F bond cleavage is not the rate-limiting step. masterorganicchemistry.com

Computational Models: Methods like the Berny algorithm and QST2/QST3 (Quadratic Synchronous Transit) are used to locate transition state geometries and calculate their energies. ucsb.eduresearchgate.net

A hypothetical reaction of 2-Bromo-5-fluoro-3-nitropyridine with a nucleophile (Nu-) would involve the initial attack at the carbon atom bearing the bromine or fluorine atom. The strong electron-withdrawing effect of the nitro group at the 3-position, along with the inductive effects of the halogens, significantly lowers the activation energy for nucleophilic attack by stabilizing the negatively charged intermediate. masterorganicchemistry.com

Table 1: Hypothetical Activation Energies for Nucleophilic Attack on this compound (Illustrative)

| Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) |

| Methoxide | C2 (adjacent to N, Br) | 15-20 |

| Methoxide | C5 (para to N, F) | 18-23 |

| Ammonia | C2 (adjacent to N, Br) | 20-25 |

| Ammonia | C5 (para to N, F) | 22-27 |

Note: These values are illustrative and based on general principles of S_NAr reactions on similar substrates. Actual values would require specific DFT calculations for this compound.

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

For reactions occurring in a complex environment, such as in a solvent or an enzyme active site, Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a powerful computational tool. dntb.gov.uanih.gov These hybrid methods treat the electronically active part of the system (the 'QM' region, e.g., this compound and the attacking nucleophile) with high-level quantum mechanics, while the surrounding environment (the 'MM' region, e.g., solvent molecules) is described by a classical molecular mechanics force field. dntb.gov.uanih.gov

While specific QM/MM studies on this compound are not prominent in the literature, the methodology is broadly applied to understand the reactivity of similar heterocyclic compounds.

Application of QM/MM in Studying Reactions of Halogenated Pyridines:

Solvent Effects: QM/MM simulations can explicitly model the influence of solvent molecules on the reaction profile, including the stabilization of transition states and intermediates through hydrogen bonding or dielectric effects.

Enzymatic Reactions: If this compound were a substrate for an enzyme, QM/MM would be the method of choice to model the reaction within the enzyme's active site, accounting for interactions with amino acid residues.

Predicting Regioselectivity: By calculating the activation energies for nucleophilic attack at different positions (e.g., at the carbon bearing the bromine versus the fluorine), QM/MM can help predict the regioselectivity of the reaction in a specific environment.

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for quantitatively understanding the rates and mechanisms of reactions involving this compound. Such studies typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reactants, solvent polarity).

For nucleophilic aromatic substitution reactions on activated halopyridines, the reaction rate is often found to follow second-order kinetics, being first order in both the substrate and the nucleophile. The rate-determining step is generally the initial attack of the nucleophile to form the Meisenheimer intermediate. youtube.com

Factors Influencing the Reaction Kinetics:

Nature of the Nucleophile: Stronger nucleophiles will generally lead to faster reaction rates.

Leaving Group: The nature of the halogen can influence the reaction rate. While fluorine is more electronegative, C-F bonds are strong. However, in many S_NAr reactions, the bond-breaking step is not rate-determining, and the high electronegativity of fluorine can activate the ring towards attack, sometimes leading to faster rates compared to other halogens. masterorganicchemistry.com

Solvent: Polar aprotic solvents are typically used for S_NAr reactions as they can solvate the cation of the nucleophile's salt while not strongly solvating the nucleophile itself, thus enhancing its reactivity.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself is not publicly documented, the structures of related compounds provide valuable insights into its expected molecular geometry and intermolecular interactions.

For instance, the crystal structure of derivatives containing a 2-bromo-5-fluorophenyl moiety has been reported. In such structures, the bond lengths and angles of the substituted aromatic ring can be precisely measured. These data can be used to validate and benchmark computational models.

Table 2: Representative Crystallographic Data for a Related 2-Bromo-5-fluorophenyl Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| Dihedral Angle (Aromatic Ring) | Varies with crystal packing |

Note: Data is illustrative and based on known structures of similar compounds.

Analysis of the crystal packing can reveal intermolecular interactions such as halogen bonding (C-Br···O/N), π-π stacking between pyridine rings, and other weak interactions that influence the solid-state properties of the material.

Analytical Techniques for Purity Assessment and Impurity Detection

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical intermediates like this compound and for the detection of any process-related impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such compounds.

A typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is non-polar.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the separation of compounds with a range of polarities. helixchrom.comhelixchrom.comijsrst.comsielc.com

Detection: UV detection is suitable for this compound due to the presence of the chromophoric nitropyridine ring. The detection wavelength would be set at one of the compound's absorption maxima to ensure high sensitivity. sielc.com

Method validation according to ICH guidelines would be performed to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of purity and impurity analysis. ijsrst.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used for identification, purity assessment, and the analysis of volatile impurities.

In a typical GC-MS analysis:

Gas Chromatography (GC): The compound is vaporized and separated from other components in a long, narrow column based on its boiling point and interactions with the column's stationary phase.

Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized (typically by electron impact, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that allows for the unambiguous identification of the compound.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the bromo, fluoro, or nitro groups. The isotopic pattern of bromine (approximately equal abundance of ^79Br and ^81Br) would lead to a characteristic M+2 peak for the molecular ion and any bromine-containing fragments, aiding in their identification.

Q & A

Basic: What are the key considerations for the safe handling and storage of 2-Bromo-5-fluoro-3-nitropyridine in laboratory settings?

Answer:

- Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood. Implement dust suppression techniques (e.g., wet handling) to minimize airborne particles .

- Storage: Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry, and well-ventilated area. Keep away from ignition sources and incompatible substances (e.g., strong oxidizers) .

- Emergency Measures: Follow spill containment protocols (e.g., use absorbent materials) and evacuate personnel if large spills occur. Immediate decontamination of skin/eyes with water is critical .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what spectral features should researchers prioritize?

Answer:

- 1H/13C NMR: Focus on aromatic proton signals (δ 8.5–9.5 ppm for nitro groups) and coupling patterns to confirm substitution positions. Fluorine-19 NMR can identify deshielding effects from the nitro group .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns (Br/F signatures) .

- IR Spectroscopy: Look for NO2 asymmetric stretching (~1520 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Advanced: How can computational chemistry methods like DFT predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Answer:

- Modeling: Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate electron density maps and Fukui indices. This identifies electrophilic regions (e.g., para to nitro groups) prone to substitution .

- Transition-State Analysis: Use quantum mechanical/molecular mechanical (QM/MM) methods to simulate reaction pathways and activation energies for bromine displacement .

- Validation: Compare predicted regioselectivity with experimental results from analogous compounds (e.g., 2-Bromo-5-nitropyridine ).

Advanced: What strategies can resolve contradictions in reported melting points or solubility data for halogenated nitropyridines?

Answer:

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect impurities (e.g., residual solvents or byproducts) that may alter physical properties .

- Polymorphism Screening: Perform differential scanning calorimetry (DSC) and X-ray crystallography to identify crystalline forms affecting melting points .

- Solvent Selection: Re-evaluate solubility in polar aprotic solvents (e.g., DMF, DMSO) under controlled temperature and agitation .

Basic: What are the optimal reaction conditions for synthesizing this compound, considering nitration and halogenation steps?

Answer:

- Nitration: Use mixed acid (HNO3/H2SO4) at 0–5°C to nitrate 5-fluoro-2-bromopyridine, ensuring regioselectivity at the 3-position via meta-directing effects .

- Halogenation: Introduce bromine via electrophilic substitution using Br2/FeBr3 or N-bromosuccinimide (NBS) under radical conditions. Monitor reaction progress with TLC (silica gel, hexane/EtOAc) .

- Workup: Neutralize excess acid with NaHCO3 and purify via recrystallization (ethanol/water) or column chromatography .

Advanced: How does the electron-withdrawing effect of substituents influence the regioselectivity of subsequent reactions in 3-nitropyridine derivatives?

Answer:

- Electronic Effects: The nitro group deactivates the ring and directs incoming nucleophiles to the 4-position (meta to nitro) via resonance withdrawal. Fluorine’s inductive effect further polarizes the ring .

- Quantitative Analysis: Apply Hammett σ constants to predict substituent effects. Computational studies (e.g., NBO analysis) can quantify charge distribution at reaction sites .

- Case Study: Compare reactivity with 2-Bromo-5-nitropyridine, where bromine substitution occurs preferentially at the 4-position .

Basic: What emergency procedures should be followed in case of accidental exposure to this compound?

Answer:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored. Seek medical attention if symptoms persist .

- Dermal Contact: Remove contaminated clothing and wash skin with soap/water for 15 minutes. Apply emollients if irritation occurs .

- Eye Exposure: Rinse with saline solution for 20 minutes; consult an ophthalmologist .

Advanced: How can kinetic studies differentiate between possible degradation pathways of this compound under varying pH conditions?

Answer:

- Experimental Design: Conduct stability studies at pH 1–13, monitoring degradation via HPLC-UV. Use pseudo-first-order kinetics to calculate rate constants .

- Mechanistic Probes: Identify hydrolytic products (e.g., denitration or defluorination) using LC-MS. Compare with DFT-predicted transition states for acid/base-catalyzed pathways .

- Environmental Impact: Assess aquatic toxicity (e.g., OECD 301D biodegradation tests) to evaluate ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.